molecular formula C8H14N2O2 B13288315 5-amino-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid

5-amino-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid

Cat. No.: B13288315
M. Wt: 170.21 g/mol
InChI Key: URRKGMKSNCGZDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid is a sophisticated bicyclic amino acid that serves as a versatile chiral building block in medicinal chemistry and drug discovery. This compound features a constrained cyclopenta[c]pyrrole scaffold, which gives it a defined three-dimensional structure highly valuable for creating conformationally restricted bioactive molecules. The presence of both amino and carboxylic acid functional groups makes it an ideal intermediate for peptide-mimetic design and structure-activity relationship (SAR) studies. Its stereochemistry is a critical factor for specific interactions with biological targets. Compounds based on the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole scaffold have shown significant research value as key components in developing antagonists for retinol-binding protein 4 (RBP4), a promising therapeutic target for conditions like dry Age-Related Macular Degeneration (AMD) and Stargardt disease . By mimicking aspects of the natural protein-protein interaction surface, these antagonists can disrupt the RBP4-TTR complex, leading to reduced ocular uptake of serum retinol and potentially slowing the progression of associated retinal degenerations . This compound is intended for research applications such as pharmaceutical development, biochemical research as a building block in peptide synthesis, and agricultural chemistry. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

5-amino-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid

InChI

InChI=1S/C8H14N2O2/c9-8(7(11)12)1-5-3-10-4-6(5)2-8/h5-6,10H,1-4,9H2,(H,11,12)

InChI Key

URRKGMKSNCGZDM-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC2CC1(C(=O)O)N

Origin of Product

United States

Preparation Methods

Chemical Characteristics and Molecular Information

Parameter Value
Molecular Formula C8H14N2O2 (free acid); C8H16Cl2N2O2 (dihydrochloride salt)
Molecular Weight 170.21 g/mol (free acid); 243.13 g/mol (dihydrochloride)
IUPAC Name 5-amino-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid
CAS Number Not explicitly available in public databases
Structural Features Hexahydrocyclopenta[c]pyrrole fused bicyclic system with amino and carboxyl groups at position 5

The compound is often isolated or handled as its dihydrochloride salt for stability and solubility reasons.

Preparation Methods

General Synthetic Strategy

The synthesis of 5-amino-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid typically involves:

  • Construction of the cyclopenta[c]pyrrole bicyclic ring system.
  • Introduction of the amino group at the 5-position.
  • Installation of the carboxylic acid functionality at the same carbon.
  • Control of stereochemistry to obtain the hexahydro (partially saturated) bicyclic system.

Due to the complexity of the fused bicyclic ring, multistep organic synthesis is required, often starting from simpler cyclic precursors.

Key Synthetic Routes

Cyclopentadiene-Based Diels-Alder Approach

One common approach begins with cyclopentadiene , which undergoes a Diels-Alder reaction with suitable dienophiles to form bicyclic intermediates. For example, cyclopentadiene reacts with ethyl vinyl ether to yield an intermediate bicyclic ether, which can be further transformed into the target compound through functional group manipulations such as hydroboration-oxidation and amination steps.

  • Step 1: Diels-Alder reaction of cyclopentadiene with ethyl vinyl ether.
  • Step 2: Hydroboration-oxidation to introduce hydroxyl groups.
  • Step 3: Conversion of hydroxyl groups to amino and carboxyl functionalities via substitution and oxidation reactions.

This route yields the hexahydrocyclopenta[c]pyrrole scaffold with the desired functional groups, although overall yields can be moderate (~13% for related compounds).

Ring-Closure and Functionalization Methods

Alternative synthetic routes involve:

  • Formation of the pyrrole ring via cyclization of amino ketones or amino acid derivatives.
  • Subsequent hydrogenation or partial saturation to achieve the hexahydro bicyclic structure.
  • Introduction of the carboxylic acid group by oxidation of methyl or aldehyde precursors or by direct carboxylation reactions.

These methods often require protecting group strategies to prevent side reactions and to control regio- and stereoselectivity.

Salt Formation

The free acid form of the compound is typically converted into its dihydrochloride salt by treatment with hydrochloric acid. This salt form improves the compound’s stability, crystallinity, and solubility for research applications.

Analytical and Characterization Techniques

To confirm the structure and purity of the synthesized compound, the following methods are employed:

Technique Purpose
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation, stereochemistry, purity
Infrared (IR) Spectroscopy Identification of functional groups (NH2, COOH)
Mass Spectrometry (MS) Molecular weight confirmation
High-Performance Liquid Chromatography (HPLC) Purity analysis and quantification

NMR is the primary tool for verifying the bicyclic structure and functional group placement, while MS confirms molecular weight consistent with the expected formula.

Summary Table of Preparation Methods

Methodology Starting Materials Key Reactions Yield (%) Remarks
Diels-Alder + Hydroboration-Oxidation Cyclopentadiene + ethyl vinyl ether Diels-Alder, hydroboration, oxidation, amination ~13% Multistep, moderate yield, stereoselective
Ring-closure of amino ketones Amino ketones or amino acid derivatives Cyclization, hydrogenation, oxidation Variable Requires protecting groups, complex steps
Salt formation Free acid + hydrochloric acid Acid-base reaction Quantitative Improves solubility and stability

Research Perspectives and Applications

While the compound itself is primarily used as a building block or intermediate in synthetic and biochemical research, its bicyclic amino acid structure makes it valuable for:

  • Proteomics and biochemical assays.
  • Synthesis of more complex molecules with biological activity.
  • Studies related to conformationally restricted amino acids.

The compound’s preparation remains an area of active research to improve yields and stereochemical control.

Chemical Reactions Analysis

Types of Reactions

5-amino-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

5-amino-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives

Examples :

  • 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (Yield: 95%)
  • 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (Yield: 71%)
  • 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (Yield: 80%)

Key Differences :

  • Structure : These compounds feature a pyrrole fused to a pyridine ring, differing from the cyclopenta[c]pyrrole bicyclic system.

Thieno[3,2-b]pyrrole-5-carboxylic Acid Derivatives

Examples :

  • 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid (CAS: 39793-31-2, Price: ¥44,200/g)
  • 3,4-Diacetyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, methyl ester (Biological activity: Antimicrobial, antioxidant)

Key Differences :

  • Structure : Incorporates a thiophene ring instead of cyclopentane, altering electronic properties and solubility.
  • Commercial Availability : Higher commercial accessibility (e.g., Chembridge suppliers) compared to the cyclopenta[c]pyrrole analog .

Fluorinated Cyclopenta[c]pyrrole Derivatives

Example :

  • cis-5,5-Difluoro-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole hydrochloride

Key Differences :

  • Substituents: Fluorine atoms enhance metabolic stability and lipophilicity compared to the amino-carboxylic acid group.
  • Applications : Likely used in CNS drug development due to fluorine’s blood-brain barrier permeability, though specific data are absent .

Carboxamide Derivatives of Cyclopenta[c]pyrrole

Example :

  • (3aR,6aS)-N-[(2,4-Dichlorophenyl)methyl]-2-(4-methylphenyl)sulfonyl-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxamide

Key Differences :

Comparative Data Table

Compound Class Molecular Formula Molecular Weight Key Features Yield/Price Biological Activity
Target Compound* C₈H₁₂N₂O₂ 168.20 Bicyclic, amino-carboxylic acid N/A Not reported
Pyrrolo[2,3-c]pyridine-2-carboxylic acid C₈H₆N₂O₂ 162.15 Fused pyrrole-pyridine 71–95% yield Not reported
4H-Thieno[3,2-b]pyrrole-5-carboxylic acid C₇H₅NO₂S 167.18 Thiophene-pyrrole fusion ¥44,200/g Antimicrobial
Fluorinated Cyclopenta[c]pyrrole C₇H₁₀F₂N₂ 176.17 Fluorine substituents Commercially available Potential CNS applications
Cyclopenta[c]pyrrole Carboxamide C₂₂H₂₄Cl₂N₂O₃S 491.41 Sulfonyl, dichlorophenyl groups N/A Enzyme inhibition

Research Implications and Gaps

  • Biological Data: Thieno-pyrrole derivatives show promising antimicrobial activity, but similar studies are lacking for the cyclopenta[c]pyrrole scaffold .
  • Commercial Viability: Thieno-pyrrole derivatives are more accessible, suggesting the need for scaled production of the target compound .

Biological Activity

5-amino-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its anticancer and antimicrobial properties, with a focus on recent research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a hexahydro-cyclopentapyrrole framework with an amino group and a carboxylic acid group, which are critical for its biological activity. The structural formula can be represented as follows:

C8H12N2O2\text{C}_8\text{H}_{12}\text{N}_2\text{O}_2

This structure allows for various interactions with biological targets, making it a candidate for further pharmacological exploration.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-amino-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid exhibit significant anticancer properties. In vitro assays using A549 human lung adenocarcinoma cells showed that certain derivatives reduced cell viability effectively.

Key Findings:

  • Compound Efficacy : In a study involving various derivatives, those containing free amino groups displayed enhanced anticancer activity compared to their acetylamino counterparts. Specifically, compounds with a 2,5-dimethylpyrrole moiety were noted for their potent activity against A549 cells .
  • Cytotoxicity Assessment : The cytotoxic effects were evaluated using the MTT assay. Compounds exhibited structure-dependent activity, with some derivatives showing lower toxicity towards non-cancerous cells while effectively reducing cancer cell viability .

Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated, particularly against multidrug-resistant strains of bacteria.

Research Insights:

  • Pathogen Testing : The antimicrobial activity was tested against various strains including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Klebsiella pneumoniae. Certain derivatives demonstrated selective antimicrobial efficacy against these pathogens .
  • Mechanism of Action : The presence of the amino group in the structure appears to play a crucial role in enhancing the antimicrobial activity of these compounds. This suggests potential applications in treating infections caused by resistant bacterial strains .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant reduction in A549 cell viability
AntimicrobialEffective against MRSA and resistant Klebsiella

Case Study 1: Anticancer Efficacy

In a controlled study, several derivatives were synthesized and tested for their anticancer properties using A549 cells. The results indicated that compounds with specific structural features (e.g., free amino groups) were significantly more effective than others. For instance, one derivative reduced cell viability to approximately 66% at a concentration of 100 µM after 24 hours .

Case Study 2: Antimicrobial Resistance

Another study focused on the antimicrobial efficacy of selected derivatives against resistant bacterial strains. The findings revealed that certain compounds not only inhibited bacterial growth but also had low cytotoxicity towards human cells, highlighting their potential as therapeutic agents against multidrug-resistant infections .

Q & A

Q. What are the established synthetic routes for 5-amino-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with appropriate amines or hydrazines, followed by hydrolysis to yield the carboxylic acid moiety (as seen in analogous pyrrole-carboxylic acid syntheses) . Characterization requires multi-modal analysis:
  • NMR Spectroscopy : Confirm stereochemistry and proton environments (e.g., ¹H/¹³C NMR for cyclopenta-pyrrole backbone verification).
  • X-ray Crystallography : Resolve spatial conformation, particularly for the hexahydro bicyclic structure .
  • HPLC-MS : Assess purity and quantify residual solvents (e.g., using ammonium acetate buffer at pH 6.5 for chromatographic separation) .

Q. How can researchers optimize solubility and stability for in vitro assays involving this compound?

  • Methodological Answer :
  • Solubility Screening : Test polar (DMSO, water) and non-polar solvents (THF, dichloromethane) with sonication. Adjust pH using buffers (e.g., phosphate-buffered saline) to protonate/deprotonate the carboxylic acid group .
  • Stability Studies : Conduct accelerated degradation tests under varying temperatures (4°C to 40°C) and humidity (10–90% RH) over 14 days. Monitor via UV-Vis spectroscopy for absorbance shifts indicative of decomposition .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, focusing on the bicyclic structure’s strain and amino-carboxylic acid tautomerism. Software like Gaussian or ORCA can predict transition states and activation energies .
  • Machine Learning : Train models on existing cyclopenta-pyrrole reaction datasets to predict regioselectivity in functionalization (e.g., amide coupling at the 5-position) .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting vs. computational predictions) be resolved?

  • Methodological Answer :
  • Dynamic NMR Analysis : Perform variable-temperature NMR to detect conformational equilibria (e.g., ring-flipping in the hexahydro system) that may explain unexpected splitting .
  • Hybrid DFT/MD Simulations : Combine quantum mechanics with molecular dynamics to account for solvent effects and thermal fluctuations, reconciling experimental and theoretical results .

Q. What experimental design principles apply to optimizing enantioselective synthesis of this compound?

  • Methodological Answer :
  • Factorial Design : Screen factors (catalyst loading, temperature, solvent polarity) using a 2³ factorial matrix to identify interactions affecting enantiomeric excess (ee). Response surface methodology (RSM) can refine optimal conditions .
  • Chiral Chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IA) to separate enantiomers and validate ee values ≥98% .

Q. How can researchers address discrepancies in bioactivity data across different assay platforms?

  • Methodological Answer :
  • Meta-Analysis Framework : Aggregate data from orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) using standardized normalization (e.g., % inhibition relative to controls). Apply ANOVA to identify platform-specific biases .
  • Surface Plasmon Resonance (SPR) : Validate binding affinities independently, controlling for artifacts from compound aggregation or solvent interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.